molecular formula C25H23N5O5S B2494458 3-(4-METHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893273-03-5

3-(4-METHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

カタログ番号: B2494458
CAS番号: 893273-03-5
分子量: 505.55
InChIキー: SVCOQEWZMBGZBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole and quinazoline scaffold. The structure includes a 4-methylbenzenesulfonyl group at position 3 and a 3,4,5-trimethoxyphenyl amine moiety at position 3. Triazoloquinazolines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The sulfonyl group enhances stability and solubility, while the trimethoxyphenyl substituent may contribute to receptor-binding interactions, particularly in cancer targets like tubulin or kinases .

特性

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O5S/c1-15-9-11-17(12-10-15)36(31,32)25-24-27-23(18-7-5-6-8-19(18)30(24)29-28-25)26-16-13-20(33-2)22(35-4)21(14-16)34-3/h5-14H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCOQEWZMBGZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

化学反応の分析

Types of Reactions

3-(4-METHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.

科学的研究の応用

3-(4-METHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

作用機序

The mechanism of action of 3-(4-METHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in cell signaling and regulation .

類似化合物との比較

Comparison with Structural Analogs

Structural Variations

Key analogs differ in sulfonyl substituents and amine side chains:

Compound Name Sulfonyl Group Amine Substituent Key Features
Target Compound 4-Methylbenzenesulfonyl 3,4,5-Trimethoxyphenyl High methoxy content; potential tubulin/kinase inhibition
3-[(4-Chlorophenyl)sulfonyl]-N-(4-methylbenzyl)triazolo[1,5-a]quinazolin-5-amine (CAS: 895646-91-0) 4-Chlorobenzenesulfonyl 4-Methylbenzyl Chlorine enhances lipophilicity; possible antimicrobial activity
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine (CAS: 866811-43-0) Benzenesulfonyl 4-Ethoxyphenyl Ethoxy group improves metabolic stability
Savirin (3-[(4-Isopropylphenyl)sulfonyl]triazolo[1,5-a]quinazolin-5(4H)-one) 4-Isopropylbenzenesulfonyl None (quinazolinone at C5) Known Staphylococcus aureus antagonist; lacks amine substituent
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)triazolo[1,5-a]quinazolin-5-amine (CAS: 866807-85-4) 2,5-Dimethylbenzenesulfonyl 4-Methylbenzyl Steric hindrance from dimethyl groups may reduce off-target binding

Pharmacological Activity

  • Anticancer Activity: The target compound’s 3,4,5-trimethoxyphenyl group is structurally similar to combretastatin A-4 analogs, which inhibit tubulin polymerization. In contrast, analogs like 6a (3-(phenylsulfonyl)-N-(4-ethoxyphenyl)triazoloquinazolin-5-amine) showed low activity (mean growth >100%) in NCI renal cancer screens . Thieno-fused triazoloquinazolines (e.g., 4i, 5n) exhibit superior anticancer activity compared to aryl-fused derivatives, suggesting the fused heterocycle’s critical role .
  • Antimicrobial Activity :

    • Savirin (IC₅₀: ~5 µM) inhibits S. aureus biofilm formation via AgrA-binding, a mechanism distinct from the target compound’s trimethoxyphenyl-driven effects .
    • Chlorophenyl sulfonyl analogs (e.g., 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)triazoloquinazolin-5-amine) may target bacterial membranes due to increased hydrophobicity .

Physicochemical Properties

  • Molecular Weight & Solubility :

    • The target compound (MW: ~520 g/mol) has higher polarity than 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)triazoloquinazolin-5-amine (MW: 463.95 g/mol) due to methoxy groups .
    • Ethoxyphenyl derivatives (e.g., CAS: 866811-43-0) show improved DMSO solubility (>10 mM) compared to trimethoxyphenyl variants .
  • Synthetic Routes: Metal-free cyclization using alkynols (e.g., 5-((4-nitrophenyl)sulfonyl)-3-(4-trifluoromethylphenyl)-triazoloquinoxaline, 87% yield) is scalable for analogs with electron-deficient sulfonyl groups . The target compound’s synthesis likely involves nucleophilic substitution at C5 of the triazoloquinazoline core, similar to 7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)triazoloquinazolin-5-amine (CAS: 893787-13-8) .

Key Research Findings

  • Bioisosteric Replacements: Replacing the triazoloquinazoline core with thieno[2,3-e]triazolopyrimidine significantly enhances anticancer activity, highlighting scaffold dependency .
  • SAR Trends :
    • Sulfonyl Groups : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve metabolic stability but reduce solubility .
    • Amine Substituents : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) enhance target affinity but may increase cytotoxicity .

生物活性

The compound 3-(4-Methylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Weight : 405.48 g/mol
  • Chemical Structure : The compound features a quinazoline backbone substituted with a triazole moiety and a sulfonyl group, contributing to its unique pharmacological profile.

Antitumor Activity

Recent studies have demonstrated the compound's significant antitumor activity against various cancer cell lines. In vitro assays revealed that it exhibits selective cytotoxicity towards certain cancer types.

Table 1: Antitumor Activity Data

CompoundCell LineGI50 (µM)Comparison to Control (5-FU)
3-(4-Methylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amineMCF-7 (Breast)10.471.5-fold more potent
A549 (Lung)7.242.0-fold more potent
HeLa (Cervical)14.12Comparable

The mean GI50 values indicate that this compound is significantly more effective than the standard chemotherapy drug 5-Fluorouracil (5-FU) in several tested cell lines .

The proposed mechanism through which this compound exerts its antitumor effects involves the inhibition of key enzymes associated with tumor growth:

  • EGFR-TK Inhibition : Molecular docking studies suggest that the compound binds to the ATP binding site of the EGFR tyrosine kinase , similar to erlotinib, which is known for its role in inhibiting cancer cell proliferation .
  • B-RAF Kinase Inhibition : The compound has also shown potential in inhibiting B-RAF kinase activity, which is crucial in melanoma cell growth regulation .

Study 1: In Vitro Evaluation

In a laboratory setting, various derivatives of quinazoline compounds were synthesized and tested for their antitumor properties. The results indicated that those with the triazole substitution exhibited enhanced activity against breast and lung cancer cell lines compared to their non-substituted counterparts .

Study 2: Molecular Docking Analysis

A molecular docking study was performed to analyze the binding affinity of the compound to EGFR and B-RAF kinases. The findings demonstrated that the compound could effectively mimic known inhibitors in these pathways, suggesting its potential as a therapeutic agent in targeted cancer therapies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。